D-Talose

Description

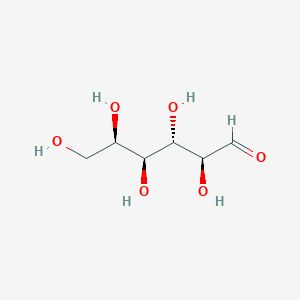

Structure

3D Structure

Properties

CAS No. |

2595-98-4 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |

InChI Key |

WQZGKKKJIJFFOK-WHZQZERISA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

physical_description |

White hygroscopic powder; [Alfa Aesar MSDS] |

Synonyms |

D(+)-Talose; NSC 224293; |

vapor_pressure |

0.00000002 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of D-Talose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-Talose, a rare aldohexose sugar. The document details its structural features, stereochemical relationships with other key monosaccharides, and relevant physicochemical properties. Furthermore, it outlines detailed experimental protocols for stereochemical determination and illustrates a key biosynthetic pathway.

Introduction to the Stereochemistry of this compound

This compound is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] As an aldohexose, its structure consists of a six-carbon backbone with an aldehyde group at one end. The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups on its four chiral centers (C2, C3, C4, and C5). In its open-chain form, this compound has the IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right-hand side in its Fischer projection.

In aqueous solution, this compound exists as an equilibrium mixture of its open-chain form and cyclic hemiacetal forms. The predominant forms are the six-membered pyranose rings (α-D-talopyranose and β-D-talopyranose), with minor contributions from the five-membered furanose rings (α-D-talofuranose and β-D-talofuranose). The interconversion between these cyclic forms results in the phenomenon of mutarotation, a characteristic change in optical rotation over time.[1][2]

Quantitative Physicochemical Data

The stereochemical configuration of this compound gives rise to its unique physical and chemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 133-135 °C | |

| Specific Rotation of α-D-talopyranose ([α]D²⁰) | +68.0° (initial) | [3] |

| Specific Rotation of β-D-talopyranose ([α]D²⁰) | -13.2° (initial) | [3] |

| Equilibrium Specific Rotation ([α]D²⁰ in water) | +20.8° | [2] |

13C NMR Chemical Shifts (ppm) in D₂O

| Carbon | α-pyranose | β-pyranose | α-furanose | β-furanose |

| C1 | 94.0 | 94.4 | 99.8 | 102.7 |

| C2 | 69.5 | 70.3 | 77.7 | 79.1 |

| C3 | 69.8 | 69.8 | 75.9 | 76.8 |

| C4 | 66.3 | 66.3 | 80.9 | 83.1 |

| C5 | 71.1 | 71.1 | 70.8 | 71.5 |

| C6 | 61.0 | 61.0 | 62.4 | 62.9 |

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of monosaccharides like this compound relies on a combination of techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique is fundamental for determining the specific rotation of a sugar, which is a characteristic physical property.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (typically water) at a precisely known concentration (e.g., 1 g/100 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

-

Measurement:

-

Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter.

-

Measure the observed optical rotation (α). For mutarotation studies, take readings at regular intervals until a stable value is reached.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates, providing information on the connectivity of atoms, the stereochemistry of chiral centers, and the conformational equilibrium of the sugar in solution. Both ¹H and ¹³C NMR are routinely used.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H1) typically resonate in a distinct region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) are indicative of the α or β configuration. For pyranose rings, a small coupling constant (1-3 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship (often seen in α-anomers), while a large coupling constant (7-9 Hz) indicates an axial-axial relationship (typical for β-anomers).

-

Two-dimensional experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities within each spin system, allowing for the assignment of all protons in the sugar ring.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. The chemical shift of the anomeric carbon (C1) is particularly informative, with the C1 of the α-anomer generally resonating at a slightly higher frequency (downfield) than the β-anomer.

-

Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon, facilitating the assignment of the carbon spectrum.

-

Visualizing Stereochemical Relationships and Biosynthetic Pathways

Epimeric Relationship of this compound

This compound is stereochemically related to other common D-aldohexoses through epimerization at specific chiral centers. The following diagram illustrates the relationship between this compound, D-Galactose (its C2 epimer), and D-Mannose (its C4 epimer).

Epimeric relationships of this compound.

Biosynthesis of dTDP-6-deoxy-L-talose

In some bacteria, a derivative of talose, 6-deoxy-L-talose, is synthesized as a nucleotide-activated sugar, dTDP-6-deoxy-L-talose. This pathway is crucial for the biosynthesis of cell wall polysaccharides.

Biosynthetic pathway of dTDP-6-deoxy-L-talose.

References

Physicochemical Properties of D-Talose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Talose, a rare aldohexose sugar. The information presented is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates procedural workflows.

Core Physicochemical Data

This compound is an unnatural monosaccharide, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] Its physical and chemical characteristics are crucial for its application in research and development. The following tables summarize its key properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2][3][4] |

| Appearance | White solid / crystals | [2][4][5] |

| Melting Point | 124-127 °C | [1][5] |

| 136-138 °C | [2][4] | |

| Density | 1.581 g/mL | [1][5] |

| Boiling Point | 232.96 °C (rough estimate) | [5] |

Table 2: Solubility and Chemical Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 0.1 g/mL (100 g/L) | [1][5] |

| Solubility in Other Solvents | Slightly soluble in methanol; Slightly soluble in DMSO | [1][2][4] |

| Specific Optical Rotation [α]²⁰/D | +21° ± 1° (c=1% in H₂O, after 3 hr) | [5] |

| pKa (Predicted) | 12.45 ± 0.20 | [5] |

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physicochemical properties of monosaccharides like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of liquid formation to the complete liquefaction of the solid is recorded as the melting point range.[6]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[6][7]

-

Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[7][8][9]

-

Measurement:

-

The loaded capillary tube is placed into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[8]

-

If the approximate melting point is unknown, a rapid heating run (10-20 °C/minute) is performed to get a preliminary range.[8]

-

A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[7]

-

The heating rate is then reduced to a slow rate (1-2 °C/minute) to allow for thermal equilibrium.[7][8]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Determination of Aqueous Solubility

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A supersaturated solution is created and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 100 mL) in a flask at a constant temperature (e.g., 20 °C).

-

Equilibration: The mixture is stirred vigorously for a prolonged period (e.g., 24 hours) using a magnetic stirrer to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.

-

Separation: The stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.[10]

-

Analysis: The concentration of this compound in the clear supernatant is determined. A common method involves carefully evaporating the solvent from a known volume of the solution and weighing the remaining solid residue. Alternatively, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound. The specific rotation is a standardized measure of this property.

Principle: Plane-polarized light is passed through a solution of the chiral compound. The molecule will rotate the plane of this light by a certain angle. The specific rotation is calculated from this observed angle, taking into account the solution concentration and the path length of the light.[11][12]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c), typically in g/mL. For this compound, a 1% solution (0.01 g/mL) in deionized water is standard.[5]

-

Instrument Calibration: Calibrate the polarimeter using a blank sample (the pure solvent, in this case, deionized water). The reading for the blank is set to zero.[13]

-

Sample Measurement:

-

Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the this compound solution, ensuring no air bubbles are present.[13]

-

Place the sample tube in the polarimeter.

-

Measure the observed angle of rotation (α). A positive value indicates dextrorotation (clockwise), while a negative value indicates levorotation (counter-clockwise).

-

-

Calculation: The specific rotation ([α]) is calculated using Biot's Law:[13][14]

-

[α]Tλ = α / (l × c)

-

Where:

-

T is the temperature in degrees Celsius (commonly 20°C).

-

λ is the wavelength of light (commonly the Sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Biological Significance and Pathways

This compound is classified as an "unnatural" or rare sugar, meaning it is not commonly found in biological systems in significant quantities.[1] As such, it is not a substrate in major metabolic pathways like glycolysis. Its primary utility in a biological context is as a research tool, for example, as a substrate to identify, differentiate, and characterize specific enzymes, such as ribose-5-phosphate isomerases. Due to its limited natural role, established signaling pathways involving this compound are not documented.

Conclusion

This guide provides foundational data and standardized protocols for the physicochemical characterization of this compound. The presented information on its melting point, solubility, and optical rotation serves as a critical resource for researchers utilizing this rare sugar in synthetic chemistry, enzyme characterization, and drug development. Adherence to the detailed experimental protocols is essential for obtaining accurate and reproducible results.

References

- 1. Talose - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. This compound | C6H12O6 | CID 441035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. future4200.com [future4200.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cdn.pasco.com [cdn.pasco.com]

- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

An In-depth Technical Guide to the Enzymatic Biosynthesis of D-Talose

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-Talose is a rare aldohexose sugar, an epimer of D-galactose and D-mannose, which is not commonly found in nature. Consequently, a dedicated, multi-step biosynthetic pathway for this compound is not well-characterized in most organisms. Instead, the production of this compound relies on enzymatic bioconversion from more abundant monosaccharides. This technical guide provides a comprehensive overview of the primary enzymatic routes for this compound synthesis, focusing on the enzymes, their kinetics, and detailed experimental protocols. The potential metabolic fate of this compound and a clear distinction from the biosynthesis of 6-deoxy-L-talose are also discussed. This document serves as a resource for researchers interested in the synthesis and study of this rare sugar for applications in drug development and glycobiology.

Enzymatic Synthesis of this compound from D-Galactose

The most direct and recently discovered method for this compound synthesis is the epimerization of D-galactose, catalyzed by Cellobiose 2-epimerase.

Core Pathway and Enzyme

The key enzyme in this conversion is Cellobiose 2-epimerase (CE, EC 5.1.3.11). While its primary characterized activity is the epimerization of the glucose unit at the reducing end of cellobiose to mannose, certain CEs, such as the one from Rhodothermus marinus (RmCE), have been found to exhibit activity on monosaccharides. Specifically, RmCE catalyzes the C-2 epimerization of D-galactose to this compound.[1][2] A minor side reaction, the isomerization of D-galactose to D-tagatose, also occurs, which can affect product purity over extended reaction times.[1][2][3]

Quantitative Data

The following table summarizes the kinetic parameters and reaction conditions for the synthesis of this compound from D-galactose using Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).

| Parameter | Value | Source |

| Enzyme | Cellobiose 2-epimerase (Rhodothermus marinus) | [1] |

| Substrate | D-Galactose | [1] |

| Km | 1.04 ± 0.13 M | [1] |

| kcat | 5.0 ± 0.3 s-1 | [1] |

| kcat/Km | 4.8 ± 0.7 s-1M-1 | [1] |

| Specific Activity | 1020 ± 83 mU/mg | [1] |

| Optimal pH | 6.3 | [1] |

| Optimal Temperature | 70 °C | [1] |

| Product Yield (Optimized) | 23 g/L (8.5% molar yield) | [1][2] |

| Product Purity (Optimized) | 86% (contains D-tagatose and residual D-galactose) | [1][2] |

Experimental Protocol

This protocol is a composite based on the methodology described by Van Overtveldt et al. (2018).[1][4]

1. Enzyme Preparation (Recombinant RmCE):

-

The gene encoding Cellobiose 2-epimerase from Rhodothermus marinus is cloned into an appropriate expression vector (e.g., pET-28a(+)) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

Culture the transformed E. coli in a suitable medium (e.g., LB broth with kanamycin) at 37°C until an OD600 of 0.6-0.8 is reached.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 20°C) overnight.

-

Harvest the cells by centrifugation, resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0), and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation. The recombinant enzyme, if soluble and His-tagged, can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the enzyme, dialyze against a suitable storage buffer, and determine the protein concentration (e.g., using the Bradford assay).

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing a high concentration of D-galactose (e.g., 288 g/L, which is ~1.6 M) in a suitable buffer (e.g., 100 mM MOPS, pH 6.3).[4]

-

Pre-heat the substrate solution to the optimal reaction temperature of 70°C.

-

Initiate the reaction by adding the purified RmCE to a final concentration of approximately 0.3 mg/mL.[3]

-

Incubate the reaction at 70°C. Monitor the progress of the reaction over time (e.g., 4-5 hours for optimal yield vs. purity).[3]

3. Reaction Monitoring and Product Analysis:

-

Withdraw aliquots at different time points. Stop the reaction in the aliquots by heat inactivation or addition of an acid.

-

Analyze the composition of the reaction mixture (D-galactose, this compound, D-tagatose) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

-

HPLC Method Example: A method for separating galactose, talose, and tagatose involves an isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient to 45 mM NaOH over 13 minutes on a suitable carbohydrate column (e.g., Dionex CarboPac PA1).[4]

4. Product Purification:

-

Terminate the bulk reaction.

-

Remove the enzyme, for example, by ultrafiltration.

-

The purification of this compound from the remaining D-galactose and the D-tagatose side-product can be achieved using preparative chromatography, such as simulated moving bed (SMB) chromatography, which is effective for separating sugar isomers.

Enzymatic Synthesis of this compound from D-Tagatose

An alternative route to this compound is the isomerization of D-tagatose, a rare ketohexose.

Core Pathway and Enzyme

This conversion is catalyzed by L-ribose isomerase (L-RI, EC 5.3.1.15). L-RI from organisms like Cellulomonas parahominis has been shown to catalyze the reversible isomerization between D-tagatose and this compound.[5][6]

References

- 1. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Production of L-allose and this compound from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9175282B2 - Cellobiose 2-epimerase, its preparation and uses - Google Patents [patents.google.com]

The Biological Significance of D-Talose Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Emerging Roles of D-Talose Derivatives in Cellular Processes and their Therapeutic Potential

This compound, a rare aldohexose sugar, and its derivatives are emerging as a fascinating class of molecules with diverse and significant biological activities. While research into this compound itself has highlighted its antimicrobial and anti-inflammatory properties, recent attention has shifted towards its derivatives, which exhibit unique interactions with key biological targets, suggesting considerable therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological roles of this compound derivatives, with a focus on their synthesis, mechanisms of action, and implications for drug discovery and development.

O-Methylated D-Talosides: Selective Inhibitors of Galectins

A significant area of research for this compound derivatives is their role as inhibitors of galectins, a family of β-galactoside-binding proteins involved in a myriad of cellular processes, including inflammation, immune responses, and cancer progression.[1][2] Specifically, O2 and O3-derivatized methyl β-D-talopyranosides have demonstrated selectivity for galectin-4 and galectin-8.[1]

The rationale for using a talose scaffold lies in its stereochemistry; as the C2 epimer of galactose, substituents at the O2 position are oriented closer to the protein surface, offering opportunities for designing more specific inhibitors.[2] This structural nuance allows for tailored interactions within the carbohydrate recognition domain (CRD) of different galectins.

Quantitative Data on Galectin Inhibition

While detailed quantitative data remains sparse in publicly available literature, studies have consistently reported O-methylated D-talosides as selective, submillimolar inhibitors of galectin-4's C-terminal domain (galectin-4C) and galectin-8's N-terminal domain (galectin-8N).[1] The inhibitory potential of these derivatives highlights their promise as tools to dissect the specific functions of these galectins and as starting points for the development of novel therapeutics.

| Derivative Class | Target Galectin(s) | Reported Potency | Reference(s) |

| O2 and O3-derivatized methyl β-D-talopyranosides | Galectin-4C, Galectin-8N | Submillimolar | [1] |

6-Deoxy-D/L-Talose: Key Components of Bacterial Pathogenesis

6-Deoxy-D-talose and its L-enantiomer are notable derivatives found in the lipopolysaccharides (LPS) of various Gram-negative bacteria, including Actinobacillus actinomycetemcomitans and certain strains of Escherichia coli.[3][4][5] In this context, these derivatives are integral to the structural integrity of the bacterial cell wall and play a crucial role in the interaction between the pathogen and its host.

The presence of 6-deoxy-talose in bacterial LPS can influence the host's immune response.[3] LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4). The specific monosaccharide composition of the O-antigen region of LPS, which can include 6-deoxy-talose, can modulate the nature and intensity of this immune response.

Biosynthesis of GDP-6-deoxy-D-talose

The biosynthesis of activated 6-deoxy-D-talose is a critical pathway for its incorporation into bacterial cell walls. A key enzyme in this process is GDP-6-deoxy-D-talose synthetase (GTS), which has been identified and characterized in Actinobacillus actinomycetemcomitans. This enzyme catalyzes the reduction of GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-talose. Understanding this enzymatic pathway provides potential targets for the development of novel antibacterial agents.

Other Biological Activities and Future Directions

Beyond galectin inhibition and their role in bacterial pathogenesis, this compound and its derivatives have been noted for other biological effects. For instance, this compound itself has shown considerable growth-inhibitory effects against the nematode Caenorhabditis elegans.[6][7] This suggests a potential for developing this compound derivatives as novel anthelmintic agents.

The field of this compound derivatives remains significantly underexplored. The promising findings regarding galectin inhibition warrant further investigation, including detailed structure-activity relationship (SAR) studies and the determination of precise IC50 values. Furthermore, the immunomodulatory potential of standalone 6-deoxy-talose derivatives, independent of their role in LPS, is an area ripe for exploration. The synthesis and screening of a wider range of this compound derivatives are crucial next steps to unlock their full therapeutic potential.

Experimental Protocols

General Protocol for Galectin Binding Assay (Fluorescence Anisotropy)

This protocol provides a generalized method for assessing the inhibitory potential of this compound derivatives against galectins.

1. Reagents and Materials:

-

Recombinant human galectins (e.g., galectin-4, galectin-8)

-

Fluorescently labeled saccharide probe with known affinity for the target galectin

-

This compound derivative inhibitors

-

Assay buffer (e.g., PBS with 14 mM β-mercaptoethanol)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence anisotropy

2. Procedure:

-

Prepare a series of dilutions of the this compound derivative inhibitor in the assay buffer.

-

In the wells of the microtiter plate, add a fixed concentration of the galectin and the fluorescently labeled saccharide probe.

-

Add the different concentrations of the this compound derivative inhibitor to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy using the plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8]

General Protocol for Nematode Growth Inhibition Assay

This protocol outlines a method to evaluate the growth-inhibitory effects of this compound derivatives on Caenorhabditis elegans.[6][7]

1. Reagents and Materials:

-

Synchronized L1 stage C. elegans

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source for nematodes)

-

This compound derivative test compounds

-

M9 buffer

-

Microscope with imaging capabilities

2. Procedure:

-

Prepare NGM plates containing a range of concentrations of the this compound derivative to be tested.

-

Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

-

Transfer a known number of synchronized L1 nematodes to the center of each plate.

-

Incubate the plates at a constant temperature (e.g., 20°C) for a specified period (e.g., 72 hours).

-

After the incubation period, wash the nematodes off the plates using M9 buffer.

-

Measure the body size of the nematodes using microscopy and image analysis software.

-

Compare the average body size of nematodes grown on plates with the this compound derivative to those on control plates to determine the extent of growth inhibition.

Visualizing Molecular Interactions and Pathways

Signaling Pathway and Workflow Diagrams

References

- 1. Protein subtype-targeting through ligand epimerization: talose-selectivity of galectin-4 and galectin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taloside inhibitors of galectin-1 and galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 6-Deoxy-L-talose [smolecule.com]

- 4. Isolation of D-talomethylose (6-deoxy-Dtalose) and D-rhamnose (6-deoxy-D-mannose) from capsular polysaccharide of a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, this compound, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, this compound, and l-idose against the nematode Caenorhabditis elegans - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of D-Talose: A Technical Guide for Researchers

An In-depth Exploration of the Relationships, Properties, and Synthesis of D-Talose in the Context of D-Aldohexoses

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of this compound, a rare aldohexose, and its intricate relationship with other six-carbon sugars. Tailored for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances, comparative physicochemical properties, and key synthetic methodologies related to this compound.

Introduction: The Significance of this compound

This compound is a monosaccharide that, while not as abundant in nature as its common counterparts like D-glucose, is gaining significant attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. As a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, its unique stereochemistry dictates its biological function and presents both challenges and opportunities in medicinal chemistry and drug development.[1] This guide aims to provide a detailed technical resource on the core aspects of this compound chemistry and its standing within the D-aldohexose family.

Stereochemical Relationships of this compound

The defining characteristic of an aldohexose is the spatial arrangement of hydroxyl groups along its carbon backbone. This compound is one of the eight D-aldohexoses, each differing in the stereochemistry at one or more of the four chiral centers (C2, C3, C4, and C5).

The epimeric relationships of this compound are crucial for understanding its synthesis and potential metabolic pathways. An epimer is a diastereomer that differs in configuration at only one stereogenic center.

-

This compound and D-Galactose: this compound is the C-2 epimer of D-Galactose. This means they have the exact same stereochemistry at C3, C4, and C5, but opposite configurations at the C2 carbon.[1]

-

This compound and D-Mannose: this compound is the C-4 epimer of D-Mannose. They share the same stereochemistry at C2, C3, and C5, with the sole difference at the C4 position.[1]

-

This compound and D-Idose: this compound is the C-3 epimer of D-Idose.

These relationships are fundamental in the design of synthetic routes, as one aldohexose can often be converted to another through epimerization at a specific carbon center.

Physicochemical Properties: A Comparative Analysis

The subtle differences in stereochemistry among aldohexoses lead to distinct physical and chemical properties. This table summarizes key quantitative data for this compound and its related aldohexoses, providing a basis for comparison in experimental design and analysis.

| Aldohexose | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (degrees) |

| This compound | C₆H₁₂O₆ | 180.16 | 124-127[2] | +21 (c=1, H₂O)[2] |

| D-Galactose | C₆H₁₂O₆ | 180.16 | 168-170 | +80.2 (equilibrium, H₂O) |

| D-Mannose | C₆H₁₂O₆ | 180.16 | 133-140 | +14.5 (equilibrium, H₂O) |

| D-Glucose | C₆H₁₂O₆ | 180.16 | 146 (α-anomer), 150 (β-anomer)[3] | +52.7 (equilibrium, H₂O)[4] |

| D-Allose | C₆H₁₂O₆ | 180.16 | 141-142[5] | +14.5 (equilibrium, H₂O)[5] |

| D-Altrose | C₆H₁₂O₆ | 180.16 | 103-105[6] | +32.6 (equilibrium, H₂O)[6] |

| D-Gulose | C₆H₁₂O₆ | 180.16 | 129-131 | -20.4 (equilibrium, H₂O) |

| D-Idose | C₆H₁₂O₆ | 180.16 | Syrup | Not readily available |

Experimental Protocols for the Synthesis of this compound

The synthesis of the rare sugar this compound can be achieved through both chemical and enzymatic methods, primarily utilizing the more abundant D-Galactose as a starting material.

Chemical Synthesis from D-Galactose

A common chemical strategy for the synthesis of this compound from D-Galactose involves the inversion of the stereocenter at the C2 position. This is typically achieved via a nucleophilic substitution (SN2) reaction.

Methodology Overview:

A multi-step synthesis can be employed, starting from readily available β-D-galactose pentaacetate. A key step involves the formation of a triflate at the C2 hydroxyl group, which is a good leaving group. Subsequent displacement with a nucleophile, such as water or acetate, proceeds with inversion of configuration to yield the this compound backbone. The overall yield for such a four-step process has been reported to be around 58%.[7][8]

Enzymatic Synthesis from D-Galactose

An alternative and often more specific method for producing this compound is through enzymatic conversion of D-Galactose. Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze this C2 epimerization.

Experimental Protocol:

-

Enzyme: His-tag purified Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).

-

Substrate: D-Galactose.

-

Buffer: 100 mM MOPS buffer, pH 6.3.

-

Reaction Conditions:

-

Incubate a solution of D-Galactose (e.g., 288 g/L) with RmCE (e.g., 0.3 mg/mL) in the MOPS buffer.

-

Maintain the reaction temperature at 70°C.

-

-

Reaction Monitoring and Termination:

-

Monitor the formation of this compound over time using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 10 minutes at 95°C).

-

-

Product Yield: This method has been reported to yield approximately 24.3 g/L of this compound after 4.5 hours, corresponding to a molar yield of about 8.5%.[9] It is important to note that a side reaction, the isomerization of galactose to tagatose, can also occur, affecting the final purity of the this compound.[9]

Biological Activities and Signaling Pathways

While the detailed signaling pathways of this compound are still under active investigation, preliminary studies have indicated its potential as a bioactive molecule. It has been reported to possess antimicrobial and anti-inflammatory properties.

The biological effects of rare sugars are often attributed to their structural similarity to more common sugars, allowing them to interact with cellular machinery but not necessarily be metabolized in the same way. For instance, the related rare sugar D-Allose has been shown to exert its effects by being phosphorylated by hexokinase, which then impacts downstream signaling pathways. A similar mechanism could be at play for this compound, where its phosphorylation could lead to the accumulation of a talose-phosphate analog that interferes with normal carbohydrate metabolism or signaling. However, further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound holds a unique position in the landscape of aldohexoses. Its distinct stereochemistry not only defines its physical and chemical properties but also underpins its potential biological activities. The synthetic routes from the readily available D-Galactose, both chemical and enzymatic, provide avenues for further exploration of this rare sugar. As research continues to unravel the specific molecular mechanisms and signaling pathways associated with this compound, its potential applications in drug development and biotechnology are likely to expand. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

- 1. Talose - Wikipedia [en.wikipedia.org]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Allose - general description and application [georganics.sk]

- 6. D-Altrose - general description and application - Georganics [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of D-Talose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of D-Talose. Due to the limited availability of a complete, publicly accessible crystal structure for this compound, this guide utilizes the detailed crystallographic data of the closely related monosaccharide, 6-deoxy-α-L-talopyranose, as a representative model. This analogue provides valuable insights into the experimental procedures and structural parameters relevant to this compound. Where available, data for α-D-Talose is also presented for comparison.

Introduction to this compound

This compound is an aldohexose, a type of monosaccharide that is an epimer of D-galactose at the C2 position and an epimer of D-mannose at the C4 position.[1] While it is considered a rare sugar and is not abundant in nature, its unique stereochemistry makes it a subject of interest in glycobiology and as a potential component in the synthesis of novel therapeutic agents.[1][2] Understanding its three-dimensional structure through X-ray crystallography is crucial for elucidating its interactions with biological macromolecules and for the rational design of carbohydrate-based drugs.

In its crystalline form, this compound, like other hexoses, exists in a cyclic pyranose form. The anomeric carbon (C1) can adopt either an α or β configuration, leading to two distinct diastereomers with different physical and chemical properties.

Experimental Protocols

The following sections detail the experimental procedures for the crystallization, X-ray data collection, and structure refinement of monosaccharides, based on the published methodology for 6-deoxy-α-L-talopyranose. These protocols are directly applicable to the crystallographic study of this compound.

Crystallization

The production of high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. The following protocol outlines a typical procedure for the crystallization of a talose derivative.

Materials:

-

High-purity this compound

-

Methanol

-

Small, clean glass vials or a crystallization plate

-

Microscope for crystal observation

Procedure:

-

Preparation of a Supersaturated Solution: Dissolve the this compound sample in a minimal amount of a suitable solvent, such as methanol, at room temperature. Gentle warming may be applied to facilitate dissolution, followed by slow cooling to achieve supersaturation.

-

Slow Evaporation: Cover the vial with a cap that is not airtight to allow for the slow evaporation of the solvent. This gradually increases the concentration of the solute, promoting the formation of well-ordered crystals.

-

Incubation: Place the crystallization vessel in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

-

Monitoring: Periodically monitor the vessel for the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using a microscope.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Instrumentation and Conditions (based on 6-deoxy-α-L-talopyranose analysis):

-

Diffractometer: Nonius KappaCCD diffractometer

-

X-ray Source: Mo Kα radiation (λ = 0.71071 Å)

-

Temperature: 150 K

-

Data Collection Strategy: A series of frames are collected with varying crystal orientations to ensure a complete dataset.

Procedure:

-

Crystal Mounting: A single, well-formed crystal is carefully mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to the data collection temperature. This minimizes radiation damage during the experiment.

-

Data Collection: The crystal is exposed to the X-ray beam, and the diffraction pattern is recorded on the detector. The crystal is rotated during data collection to capture reflections from all crystallographic planes.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors. This step is typically performed using software such as DENZO/SCALEPACK.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, resulting in a detailed three-dimensional model of the molecule.

Software:

-

Structure Solution: SIR92

-

Structure Refinement: CRYSTALS

Procedure:

-

Structure Solution: The initial phases of the structure factors are determined using direct methods, which leads to an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other crystallographic statistics.

Data Presentation

The following tables summarize the crystallographic data for α-D-Talose (where available) and the more detailed data for the analogue 6-deoxy-α-L-talopyranose.

Table 1: Crystallographic Data for α-D-Talose

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.98 |

| b (Å) | 11.32 |

| c (Å) | 13.44 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Molecules per unit cell (Z) | 4 |

| Density (calculated) (g/cm³) | 1.576 |

Table 2: Crystallographic Data and Refinement Statistics for 6-deoxy-α-L-talopyranose

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₅ |

| Formula Weight | 164.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.4939 (3) |

| b (Å) | 7.4874 (4) |

| c (Å) | 14.8382 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 721.47 (6) |

| Z | 4 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71071 |

| Reflections collected | 4390 |

| Independent reflections | 968 |

| R(int) | 0.037 |

| Final R indices [I>2σ(I)] | R1 = 0.029, wR2 = 0.072 |

Table 3: Selected Bond Lengths for 6-deoxy-α-L-talopyranose

| Bond | Length (Å) |

| O1 - C2 | 1.4250 (19) |

| C1 - O5 | 1.434 (2) |

| C1 - C2 | 1.524 (2) |

| C2 - C3 | 1.523 (2) |

| C3 - C4 | 1.521 (2) |

| C4 - O4 | 1.428 (2) |

| C4 - C5 | 1.528 (2) |

| C5 - O5 | 1.438 (2) |

| C5 - C6 | 1.512 (2) |

Table 4: Selected Bond Angles for 6-deoxy-α-L-talopyranose

| Angle | Value (°) |

| O5 - C1 - C2 | 110.89 (13) |

| O1 - C1 - O5 | 111.97 (14) |

| O1 - C1 - C2 | 109.84 (14) |

| O2 - C2 - C1 | 110.19 (13) |

| O2 - C2 - C3 | 110.74 (14) |

| C1 - C2 - C3 | 110.42 (14) |

| O3 - C3 - C2 | 110.82 (14) |

| O3 - C3 - C4 | 109.80 (14) |

| C2 - C3 - C4 | 111.45 (14) |

| O4 - C4 - C3 | 109.50 (13) |

| O4 - C4 - C5 | 109.73 (14) |

| C3 - C4 - C5 | 111.21 (14) |

| O5 - C5 - C4 | 109.28 (14) |

| O5 - C5 - C6 | 105.88 (14) |

| C4 - C5 - C6 | 114.28 (15) |

| C1 - O5 - C5 | 112.58 (13) |

Mandatory Visualizations

Workflow for this compound Crystal Structure Analysis

Caption: A flowchart illustrating the major steps involved in the determination of the crystal structure of this compound.

Molecular Structure and Atom Numbering of α-D-talopyranose

Caption: A diagram showing the atom numbering scheme for the α-D-talopyranose ring structure.

References

The Solubility Profile of D-Talose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of D-Talose in various solvents, intended for researchers, scientists, and professionals in drug development. This compound, a rare aldohexose monosaccharide, is an epimer of D-galactose at the C2 position and D-mannose at the C4 position.[1] As interest in rare sugars for various biological and pharmaceutical applications grows, a thorough understanding of their physicochemical properties, such as solubility, is crucial for their application in experimental and formulation settings.

Quantitative Solubility Data of this compound

The solubility of this compound has been characterized in several solvent systems. The following tables summarize the available quantitative and qualitative data to provide a clear reference for laboratory use.

Table 1: Quantitative Solubility of this compound in Aqueous Ethanol Solutions

The solubility of this compound in mixtures of ethanol and water is dependent on both the concentration of ethanol and the temperature. Generally, solubility decreases as the concentration of ethanol increases and as the temperature decreases.[2][3]

| Ethanol Concentration (wt%) | Temperature (°C) | Solubility (mol/kg-solvent) |

| 20 | 20 | 0.502 |

| 80 | 20 | 0.057 |

| 40 | 20 | Value not specified |

| 40 | -20 | Value decreased by ~66% from 20°C |

Data extracted from Gao et al. (2015). The study notes that the dissolution enthalpy of this compound is higher than that of D-galactose and D-tagatose.[2][3]

Table 2: Solubility of this compound in Various Solvents

Quantitative data for the solubility of this compound in common organic solvents is limited. The available information is summarized below.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 0.1 g/mL | Wikipedia[4], Chemical Suppliers[5][6] |

| Water | Not Specified | Soluble / Slightly Soluble | Discovery Fine Chemicals[7], United States Biological[8] |

| Methanol | Not Specified | Slightly Soluble | Wikipedia[4], Discovery Fine Chemicals[7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | United States Biological[8] |

| Acetone | Not Specified | Data not available (expected to be low) | Inferred from general sugar solubility[9] |

Note: The reported solubility of this compound in water at 0.1 g/mL (100 g/L) originates from sources such as Wikipedia and chemical supplier databases.[4][5][6] This value is notably high and should be used with caution, especially as other sources describe it as only "soluble" or "slightly soluble".[7][8] Further experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely used isothermal shake-flask method.[10][11] This method is considered a reliable approach for establishing equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

D-(+)-Talose (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaking incubator or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Apparatus for quantitative analysis (e.g., HPLC with a refractive index detector, or a validated spectrophotometric method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to the desired constant temperature.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-RI).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Biological Context and Signaling

Currently, there is limited information available on the direct involvement of this compound in specific cell signaling pathways. However, research into rare sugars has shown that they can have significant biological effects. For instance, this compound has been observed to have growth-inhibitory effects on the nematode Caenorhabditis elegans.[12] Studies on a derivative, 2-deoxy-2-[18F]fluoro-D-talose, indicate that it can enter the D-galactose metabolic pathway and be phosphorylated by galactokinase, leading to metabolic trapping.[12] This suggests that this compound and its analogs may interact with cellular metabolic pathways, which could indirectly influence signaling processes. Further research is needed to elucidate the precise molecular mechanisms and any direct role of this compound in cell signaling.

References

- 1. biologyonline.com [biologyonline.com]

- 2. Solubility of D-Galactose, this compound, and D-Tagatose in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Talose - Wikipedia [en.wikipedia.org]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. D -(+)-Talose = 99.0 HPLC 2595-98-4 [sigmaaldrich.com]

- 7. discofinechem.com [discofinechem.com]

- 8. usbio.net [usbio.net]

- 9. scribd.com [scribd.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Optical Rotation of D-(+)-Talose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of D-(+)-Talose, a C-2 epimer of D-galactose. The document details the specific optical rotation of its anomers, the phenomenon of mutarotation, and standardized experimental protocols for its measurement. This information is critical for the identification, characterization, and quality control of D-(+)-Talose in research and pharmaceutical applications.

Quantitative Data on Optical Rotation

The optical rotation of D-(+)-Talose is dependent on the anomeric form (α or β) present in solution. When either anomer is dissolved in an aqueous solution, it undergoes mutarotation to form an equilibrium mixture of α-D-talopyranose, β-D-talopyranose, and minor amounts of furanose and open-chain forms. This interconversion results in a time-dependent change in the observed optical rotation until a stable value is reached.

The specific rotation values for the anomers of D-(+)-Talose and their equilibrium mixture in water are summarized below.

| Compound | Initial Specific Rotation [α] | Equilibrium Specific Rotation [α] | Conditions |

| α-D-Talopyranose | +62.5° | +20.8° | 20°C, Sodium D-line (589 nm) |

| β-D-Talopyranose | -13.2°[1] | +20.8°[2] | 20°C, Sodium D-line (589 nm) |

Note: The mutarotation of D-talose is noted to be complex, suggesting that the equilibrium involves more than two substances, but the primary components are the α and β pyranose forms.[1]

The Phenomenon of Mutarotation

Mutarotation is the change in the optical rotation that occurs when a chiral compound's α and β anomers interconvert in solution until a stable equilibrium is achieved.[3] For D-(+)-Talose, dissolving either the pure α or β anomer in water will lead to the formation of the same equilibrium mixture, resulting in an identical final specific rotation.[2]

The process begins with the opening of the pyranose ring to form the transient open-chain aldehyde form. This allows for free rotation around the C1-C2 bond. The subsequent ring closure can then form either the α or β anomer. This dynamic equilibrium continues until the proportions of the anomers stabilize. The complex nature of this compound's mutarotation curve, which exhibits a maximum value, indicates that multiple reactions are occurring simultaneously to establish the final equilibrium.[1]

Caption: Mutarotation of D-(+)-Talose in aqueous solution.

Experimental Protocol for Measuring Optical Rotation

The following protocol outlines the standardized procedure for determining the specific rotation of a carbohydrate like D-(+)-Talose using a polarimeter.

3.1. Principle

Specific rotation ([α]) is a fundamental property of a chiral substance and is calculated from the observed optical rotation (α) using Biot's Law.[4] The formula is:

[α]Tλ = α / (l * c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).[4][5]

3.2. Materials and Equipment

-

Polarimeter (with sodium D-line lamp, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Pipettes

-

D-(+)-Talose sample

-

Solvent (e.g., deionized water)

3.3. Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the polarimeter cell with the pure solvent (blank). Ensure no air bubbles are in the light path.

-

Place the cell in the polarimeter and take a reading. This blank value should be zeroed or subtracted from the sample reading.[4]

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the D-(+)-Talose sample.

-

Dissolve the sample in the chosen solvent in a volumetric flask to prepare a solution of known concentration (e.g., 1 g per 100 mL).[6] Ensure the sample is completely dissolved.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α). For substances undergoing mutarotation, it is crucial to record the time of the measurement after dissolution and to take readings over time until a stable value is reached to determine the equilibrium rotation.[6]

-

3.4. Data Analysis and Calculation

-

Correct for the Blank: Subtract the blank reading from the observed sample rotation.

-

Calculate Concentration: Ensure the concentration (c) is in g/mL.

-

Calculate Specific Rotation: Use the corrected observed rotation, path length (l), and concentration (c) in Biot's Law to calculate the specific rotation [α].

Caption: Workflow for determining the specific rotation of D-(+)-Talose.

References

An In-depth Technical Guide to the Thermodynamic Stability of D-Talose Anomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of D-talose anomers. This compound, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, exists in a complex equilibrium of four isomeric forms in solution: α-pyranose, β-pyranose, α-furanose, and β-furanose. Understanding the relative stabilities and conformational preferences of these anomers is crucial for researchers in glycobiology, medicinal chemistry, and drug development, as these factors can significantly influence the biological activity and pharmacokinetic properties of talose-containing molecules.

Thermodynamic Stability and Anomeric Equilibrium

In aqueous solution, this compound establishes a dynamic equilibrium among its four main anomeric forms. The distribution of these anomers is governed by their relative thermodynamic stabilities, which are influenced by a delicate balance of steric and electronic effects, including the anomeric effect, 1,3-diaxial interactions, and hydrogen bonding.

The equilibrium composition of this compound anomers in D₂O at 30°C has been determined by ¹³C NMR spectroscopy[1]. The α-pyranose form is the most abundant, followed by the β-pyranose, α-furanose, and β-furanose forms.

Quantitative Data on Anomeric Equilibrium and Gibbs Free Energy

The equilibrium percentages of the this compound anomers can be used to calculate the standard Gibbs free energy differences (ΔG°) between the anomers at a given temperature using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the concentrations of the two anomers being compared).

| Anomer | Equilibrium Percentage (%) |

| α-pyranose | 42 |

| β-pyranose | 29 |

| α-furanose | 16 |

| β-furanose | 13 |

Table 1: Equilibrium distribution of this compound anomers in D₂O at 30°C.[1]

From these equilibrium percentages, the relative Gibbs free energies of the anomers can be calculated. The α-pyranose anomer, being the most abundant, is the most thermodynamically stable form.

Conformational Analysis

The thermodynamic stability of each this compound anomer is intrinsically linked to its three-dimensional conformation. For the pyranose forms, the chair conformation is generally the most stable. The relative stability of the α and β anomers is influenced by the orientation of the anomeric hydroxyl group and the other substituents on the pyranose ring. In the case of furanose forms, which are more flexible, envelope and twist conformations are adopted to minimize steric strain.

While a detailed conformational analysis of this compound itself is not extensively reported, studies on halogenated this compound analogues provide valuable insights. These studies, combining NMR spectroscopy and Density Functional Theory (DFT) calculations, have shown that these analogues predominantly adopt a ⁴C₁ chair-like conformation in both solution and the solid state[2]. This preference is maintained despite potential 1,3-diaxial repulsions, highlighting the inherent conformational preferences of the talose scaffold.

Experimental Protocols

The determination of the anomeric equilibrium and the characterization of the individual anomers of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Anomeric Equilibrium by ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the anomeric equilibrium of this compound using ¹³C NMR, based on established methodologies for carbohydrates[1][3].

Objective: To quantify the relative concentrations of the α-pyranose, β-pyranose, α-furanose, and β-furanose anomers of this compound at equilibrium.

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in D₂O to a final concentration of approximately 1 M.

-

Transfer the solution to an NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 30°C) for at least 24 hours to ensure that the anomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum of the equilibrated this compound solution.

-

Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the anomeric carbons) to ensure accurate integration of the signals. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the signals corresponding to the anomeric carbon (C1) of each of the four anomers. The chemical shifts for these carbons are distinct and have been reported[1].

-

Integrate the area of each anomeric carbon signal.

-

Calculate the percentage of each anomer by dividing the integral of its anomeric carbon signal by the sum of the integrals of all four anomeric carbon signals and multiplying by 100.

-

¹³C NMR Chemical Shift Assignments

The following table provides the reported ¹³C NMR chemical shifts for the anomeric carbons of this compound in D₂O.

| Anomer | C1 Chemical Shift (ppm) |

| α-pyranose | 96.1 |

| β-pyranose | 95.6 |

| α-furanose | 102.4 |

| β-furanose | 98.0 |

Table 2: ¹³C NMR chemical shifts of the anomeric carbons of this compound anomers.[1]

Visualizations

Anomeric Equilibrium of this compound

Caption: Anomeric equilibrium of this compound in solution.

Experimental Workflow for Anomeric Equilibrium Determination

Caption: Workflow for determining anomeric equilibrium.

Conclusion

The thermodynamic stability of this compound anomers is a complex interplay of conformational and electronic factors, resulting in a specific equilibrium distribution in solution. The predominance of the α-pyranose form highlights its greater thermodynamic stability. The experimental determination of these stabilities relies heavily on NMR spectroscopy, providing quantitative data on the anomeric composition. For researchers in drug development and related fields, a thorough understanding of the thermodynamic landscape of this compound anomers is essential for predicting and interpreting their biological activities and for the design of novel carbohydrate-based therapeutics. Further computational studies on this compound itself would provide deeper insights into the energetic contributions to its anomeric preferences.

References

A Technical Guide to D-Talose: Chemical Identity, Synthesis, and Metabolic Insight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Talose, a rare aldohexose sugar. It covers its fundamental chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of its metabolic relevance. The information is curated to support research and development activities in the fields of carbohydrate chemistry, drug discovery, and metabolic studies.

Core Chemical Identifiers of this compound

This compound is systematically identified by a unique set of chemical descriptors essential for database searches, regulatory submissions, and unambiguous scientific communication. The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Value | Citation |

| CAS Number | 2595-98-4 | [1][2][3][4][5][6] |

| PubChem CID | 441035 | [7] |

| InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1 | [1][2][3] |

| InChIKey | GZCGUPFRVQAUEE-KAZBKCHUSA-N | [1][2][3] |

| SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O | [7] |

| Molecular Formula | C6H12O6 | [1][2][4][5] |

| Molecular Weight | 180.16 g/mol | [2][5] |

| Synonyms | D(+)-Talose, D-talopyranose, aldehydo-D-talose | [1][2][7] |

Experimental Protocols

This section details methodologies for the enzymatic synthesis and analytical quantification of this compound, providing a foundation for its production and characterization in a laboratory setting.

Enzymatic Synthesis of this compound from D-Galactose

This protocol is based on the conversion of D-galactose to this compound using the enzyme cellobiose 2-epimerase.

Materials:

-

D-Galactose

-

Cellobiose 2-epimerase (e.g., from Rhodothermus marinus)

-

MOPS buffer (100 mM, pH 6.3)

-

Deionized water

-

Heating block or water bath

-

Reaction vessels

Procedure:

-

Substrate Preparation: Prepare a solution of D-galactose in 100 mM MOPS buffer (pH 6.3). A starting concentration of 1.6 M can be used.[8]

-

Enzyme Addition: Add the purified cellobiose 2-epimerase to the D-galactose solution. An enzyme concentration of 0.3 mg/mL is a recommended starting point.[8]

-

Incubation: Incubate the reaction mixture at 70°C. The reaction time can be varied to balance product purity and yield. For example, a 4.5-hour incubation can yield approximately 23 g/L of this compound with a purity of 86%.[8] Shorter reaction times will result in higher purity but lower yield.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme, for instance, by incubating the mixture at 95°C for 10 minutes.[8]

-

Purification (Optional): The resulting mixture will contain this compound, unreacted D-galactose, and the byproduct D-tagatose.[8] For applications requiring high purity this compound, further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or simulated moving bed chromatography.

HPLC Analysis of this compound

This protocol outlines a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) method for the separation and quantification of this compound from a mixture of other aldohexoses.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., a column prepared from polystyrene-based copolymer and diamine).

Reagents:

-

Sodium hydroxide (NaOH) solutions (e.g., 8 mM and 45 mM), prepared from a 50% (w/w) stock solution with deionized water.

-

This compound standard.

-

Deionized water for sample preparation.

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in deionized water to a concentration within the linear range of the detector, typically around 100 µM.[8]

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.[8]

-

Mobile Phase: A gradient elution can be employed for optimal separation. For instance, start with an isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient from 8 mM to 45 mM NaOH over 13 minutes.[8]

-

Re-equilibration: After the gradient, return to the initial conditions (8 mM NaOH) and allow the column to re-equilibrate for at least 10 minutes before the next injection.[8]

-

-

Detection: Use a pulsed amperometric detector optimized for carbohydrate analysis.

-

Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify the amount in the sample.

Metabolic Pathway Involvement

While this compound itself is a rare sugar and not a central component of major metabolic pathways in mammals, its structural analogs can provide valuable insights. A notable example is 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), a positron emission tomography (PET) probe. Studies have shown that [¹⁸F]FDT enters the D-galactose metabolic pathway, also known as the Leloir pathway, where it is phosphorylated by galactokinase.[1] This metabolic trapping of the phosphorylated form allows for the imaging of galactokinase activity.

The following diagram illustrates the entry of the this compound analog into the Leloir pathway.

Caption: Metabolic fate of a this compound analog in the D-galactose pathway.

References

- 1. Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-talose in mice: trapping in tissue after phosphorylation by galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medlink.com [medlink.com]

- 5. Chemoenzymatic Radiosynthesis of 2-Deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre): A PET Radioprobe for In Vivo Tracing of Trehalose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of L-allose and this compound from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of D-Talose Phosphorylation: A Technical Guide for Researchers

For Immediate Release

An In-depth Exploration of D-Talose Phosphorylation: Metabolic Fate and Potential as a Therapeutic Target

This technical guide offers a comprehensive overview of the current understanding of this compound phosphorylation, a critical yet under-researched area in glycobiology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the available data on the metabolic pathways, potential enzymatic interactions, and the nascent yet promising therapeutic implications of this rare sugar's phosphorylated derivatives. While direct research on this compound phosphorylation is limited, this guide draws upon analogous pathways and related rare sugar metabolism to provide a foundational understanding and to chart a course for future investigations.

Executive Summary

This compound, a C-2 epimer of D-galactose, is a rare aldohexose that has demonstrated notable biological activities, including antimicrobial and anti-inflammatory properties. The biological effects of many sugars are contingent upon their phosphorylation, a key step that primes them for metabolic pathways or enables them to act as signaling molecules. This guide elucidates the potential pathways of this compound phosphorylation, identifies key enzymes that may catalyze this reaction, and discusses the prospective biological significance of the resulting phosphorylated species, such as this compound-1-phosphate and this compound-6-phosphate. By presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the hypothesized metabolic and signaling pathways, this document aims to be an essential resource for advancing research in this compelling field.

Metabolic Activation: The Phosphorylation of this compound

The entry of monosaccharides into cellular metabolism is typically initiated by their phosphorylation. This modification traps the sugar within the cell and activates it for subsequent enzymatic transformations. For this compound, two primary phosphorylation pathways are hypothesized based on its structural similarity to other hexoses.

The Leloir Pathway Analogy: Formation of this compound-1-Phosphate

Evidence strongly suggests that this compound can enter a metabolic pathway analogous to the Leloir pathway for galactose metabolism. A study utilizing a fluorinated analog of this compound, 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT), revealed that it is a substrate for galactokinase . This enzyme catalyzes the transfer of a phosphate group from ATP to the C-1 position of the sugar.[1] In this study, [18F]FDT was converted to 2-deoxy-2-[18F]fluoro-α-D-talose-1-phosphate ([18F]FDT-1-P).[1] This phosphorylated form was then metabolically trapped within tissues like the liver and tumors because it was a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase.[1] This metabolic trapping suggests that this compound itself is likely phosphorylated by galactokinase to form this compound-1-phosphate.

Glycolytic Pathway Entry: The Potential for this compound-6-Phosphate

Another plausible route for this compound metabolism involves phosphorylation at the C-6 position by hexokinases . Hexokinases are known for their broad substrate specificity, phosphorylating various hexoses to their respective 6-phosphate esters.[2][3] The biological significance of this route is underscored by research on the rare sugar D-allose, where its growth-inhibitory effects were shown to be dependent on its C-6 phosphorylation by hexokinase.[4][5][6] Given that this compound also exhibits growth-inhibitory properties against the nematode Caenorhabditis elegans, it is reasonable to hypothesize that phosphorylation to this compound-6-phosphate is a crucial step for its biological activity.[4][5]

Quantitative Data on Related Sugar Metabolism

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/System | Reference |

| Galactokinase | 2-deoxy-D-galactose | 1100 ± 110 | 4.8 ± 0.3 s-1 (kcat) | Human | [7] |

| Galactokinase | ATP (with 2-deoxy-D-galactose) | 59 ± 9 | 4.8 ± 0.3 s-1 (kcat) | Human | [7] |

| Thymidine Kinase 1 | 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) | 4.8 ± 0.3 | 7.4 pmol min-1 per 1x106 cells (Vmax) | DiFi tumor cell lysates | [8] |

| Glucokinase (low Km) | D-glucose | 117 | Not specified | Developing maize kernels | [9] |

| Glucokinase (low Km) | ATP | 66 | Not specified | Developing maize kernels | [9] |

| Glucokinase (high Km) | D-glucose | 750 | Not specified | Developing maize kernels | [9] |